molecular formula C10H15N3 B14739162 3-[1-(Dimethylhydrazinylidene)ethyl]aniline CAS No. 5758-01-0

3-[1-(Dimethylhydrazinylidene)ethyl]aniline

Cat. No.: B14739162
CAS No.: 5758-01-0
M. Wt: 177.25 g/mol
InChI Key: ZXYTXDBRBFHXDK-UHFFFAOYSA-N
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Description

3-[1-(Dimethylhydrazinylidene)ethyl]aniline is an organic compound with the molecular formula C10H15N3 It is a derivative of aniline, featuring a dimethylhydrazinylidene group attached to the ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Dimethylhydrazinylidene)ethyl]aniline typically involves the reaction of aniline with dimethylhydrazine under specific conditions. One common method includes:

    Nucleophilic Substitution: Aniline undergoes nucleophilic substitution with a halogenated ethyl compound in the presence of dimethylhydrazine.

    Reduction of Nitroarenes:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Dimethylhydrazinylidene)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide, peroxymonosulfuric acid.

    Reducing Agents: Zinc, tin, iron with hydrochloric acid.

    Substitution Reagents: Sodium amide in ammonia.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3-[1-(Dimethylhydrazinylidene)ethyl]aniline involves its interaction with molecular targets, such as enzymes and receptors. The dimethylhydrazinylidene group can form stable complexes with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound, simpler in structure but less reactive.

    N,N-Dimethylaniline: Similar in structure but lacks the hydrazinylidene group.

    Phenylhydrazine: Contains a hydrazine group but differs in its overall structure.

Uniqueness

3-[1-(Dimethylhydrazinylidene)ethyl]aniline is unique due to the presence of both the aniline and dimethylhydrazinylidene groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler counterparts .

Properties

CAS No.

5758-01-0

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-[N-(dimethylamino)-C-methylcarbonimidoyl]aniline

InChI

InChI=1S/C10H15N3/c1-8(12-13(2)3)9-5-4-6-10(11)7-9/h4-7H,11H2,1-3H3

InChI Key

ZXYTXDBRBFHXDK-UHFFFAOYSA-N

Canonical SMILES

CC(=NN(C)C)C1=CC(=CC=C1)N

Origin of Product

United States

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